(4-(2-Cyclopropylethyl)phenyl)methanamine
Overview
Description
“(4-(2-Cyclopropylethyl)phenyl)methanamine” is a chemical compound with the molecular formula C12H17N. It is also known as [4- (2-cyclopropylethynyl)phenyl]methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13N.ClH/c13-9-12-7-5-11(6-8-12)4-3-10-1-2-10;/h5-8,10H,1-2,9,13H2;1H . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 175.27 g/mol. The compound appears as a powder . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Catalytic Applications
(4-(2-Cyclopropylethyl)phenyl)methanamine and its derivatives have been utilized in catalytic processes. For example, derivatives like 1-(3-(Pyridin-2-yl)phenyl)methanamine were involved in C–H bond activation to produce unsymmetrical NCN′ pincer palladacycles, demonstrating good activity and selectivity in catalytic applications (Roffe et al., 2016). Similarly, complexes with ligands such as phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed remarkable photocytotoxicity in red light and were absorbed in the nucleus of specific cells, interacting favorably with DNA (Basu et al., 2014).
Anticancer Activity
Various complexes and derivatives of This compound have been synthesized and tested for their anticancer activities. For instance, complexes from Schiff base ligands showed significant anticancer activity against various human cancerous cell lines, illustrating the potential of these compounds in cancer treatment (Mbugua et al., 2020). Furthermore, copper and platinum complexes with Schiff-base ligand (E)-phenyl-N-((pyridin-2-yl)methylene)methanamine exhibited metal-dependent cytotoxic behavior, highlighting the importance of metal ions in biological activity (Grau et al., 2018).
Molecular Structure and Synthesis
Research has also focused on the synthesis and structural characterization of This compound derivatives. Studies have synthesized and characterized compounds such as N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine and 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine , providing insights into their chemical structure and potential applications (Younas et al., 2014); (Shimoga et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
[4-(2-cyclopropylethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-9-12-7-5-11(6-8-12)4-3-10-1-2-10/h5-8,10H,1-4,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGABCJDNMEHKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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